molecular formula C18H21FN2O4S B6910387 N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide

Cat. No.: B6910387
M. Wt: 380.4 g/mol
InChI Key: ULADLLFBTXKVBA-UHFFFAOYSA-N
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Description

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide is a complex organic compound characterized by the presence of a furan ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-2-26(23,24)20-15-9-11-21(12-10-15)18(22)17-8-7-16(25-17)13-3-5-14(19)6-4-13/h3-8,15,20H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULADLLFBTXKVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.

The key step involves the coupling of the furan and piperidine rings, followed by the introduction of the sulfonamide group. This can be achieved through a series of reactions including acylation, sulfonation, and amide formation. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or acetonitrile.

Major Products

The major products formed from these reactions include furanones, reduced derivatives of the compound, and various substituted sulfonamides, depending on the reagents and conditions used.

Scientific Research Applications

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[5-(4-chlorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide
  • N-[1-[5-(4-bromophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide
  • N-[1-[5-(4-methylphenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide

Uniqueness

N-[1-[5-(4-fluorophenyl)furan-2-carbonyl]piperidin-4-yl]ethanesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to form specific interactions with biological targets, making it a valuable compound for research and development.

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